molecular formula C16H14Cl2N4O2S B1458789 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 1637713-30-4

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Cat. No. B1458789
CAS RN: 1637713-30-4
M. Wt: 397.3 g/mol
InChI Key: ISLLQWJXOVDCJW-UHFFFAOYSA-N
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Description

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a useful research compound. Its molecular formula is C16H14Cl2N4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine”, focusing on six unique applications:

Antitumor Activity

Pyrido[2,3-d]pyrimidin-7(8H)-imine derivatives have been found to exhibit antitumor properties. They may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation .

Antiproliferative Effects

These compounds may also possess antiproliferative effects, which could be beneficial in preventing the spread of cancer cells .

Antiviral Activity

Some derivatives are known to have antiviral activity, particularly against herpes simplex virus, making them potential candidates for antiviral drug development .

Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-imine derivatives can act as inhibitors of various kinases such as EGFR kinase, cyclin-dependent kinase, and Src tyrosine kinase, which are important targets in cancer therapy .

Phosphodiesterase (PDE5) Inhibition

These compounds may serve as inhibitors of PDE5, an enzyme that plays a role in various physiological processes. Inhibition of PDE5 is a therapeutic strategy for certain cardiovascular and urological conditions .

JNK Kinase Inhibition

The derivatives can inhibit JNK kinase, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and apoptosis. This makes them potential therapeutic agents for diseases where JNK kinase is implicated .

properties

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O2S/c1-23-9-5-10(24-2)13(18)11(12(9)17)8-4-7-6-20-16(25-3)22-15(7)21-14(8)19/h4-6H,1-3H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLLQWJXOVDCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=C(N=C3C(=C2)C=NC(=N3)SC)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 2
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 3
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 4
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 5
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 6
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

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